diethoxy(113C)methoxyethane

Description

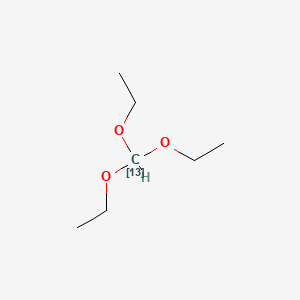

Diethoxy(113C)methoxyethane is a carbon-13 isotopically labeled derivative of methoxyethane-based ethers. This compound features a 13C isotope label within the methoxy group (-OCH3), enhancing its utility in analytical applications like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Isotopic labeling allows precise tracking in metabolic studies, solvent residue analysis, and reaction mechanisms .

Properties

IUPAC Name |

diethoxy(113C)methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKASDNZWUGIAMG-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13CH](OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745719 | |

| Record name | {[Diethoxy(~13~C)methyl]oxy}ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118659-62-4 | |

| Record name | 1,1′,1′′-[Methylidyne-13C-tris(oxy)]tris[ethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118659-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[Diethoxy(~13~C)methyl]oxy}ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118659-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diethoxy(113C)methoxyethane can be synthesized through the aldol condensation reaction of formaldehyde with ethanol. This reaction involves the combination of formaldehyde and ethanol under specific conditions to produce this compound. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

Diethoxy(113C)methoxyethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound into alcohols using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Diethoxy(113C)methoxyethane has diverse applications in scientific research, including:

Chemistry: It is used as a solvent and reagent in organic synthesis and catalysis.

Biology: This compound is utilized in biochemical studies to investigate enzyme reactions and metabolic pathways.

Medicine: this compound is employed in pharmaceutical research for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of diethoxy(113C)methoxyethane involves its interaction with molecular targets and pathways within a system. For example, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate the formation of desired products. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The following ethers are compared based on substituent arrangement, isotopic labeling, and functional properties:

*Note: The exact structure of this compound is inferred from isotopic analogs like 1,2-Dimethoxyethane-(methoxy-13C) .

Physical and Thermodynamic Properties

Density and Boiling Points :

- 1,2-Diethoxyethane has a density of 826.22 kg/m³ and a boiling point of 308.50 K .

- 1,2-Dimethoxyethane, with smaller methoxy groups, has a lower molecular weight (90.12 g/mol) and is volatile, making it suitable as a solvent in chromatography .

- Isotopic labeling (e.g., 13C) minimally alters physical properties but significantly impacts analytical detectability .

Chemical Stability :

Key Research Findings

Isotopic Labeling Advantages : 13C-labeled ethers like 1,2-Dimethoxyethane-(methoxy-13C) enhance sensitivity in environmental monitoring, achieving detection limits as low as 97% purity (CP) in isotopic analyses .

Structural Isomerism Effects : 1,2-Dimethoxyethane and 1,1-Dimethoxyethane, despite identical molecular formulas, exhibit divergent solubilities and reactivities due to substituent positioning .

Chromatographic Utility : Ethers with lower molecular weights (e.g., 1,2-Dimethoxyethane) are preferred in GC due to faster elution times and reduced column contamination .

Biological Activity

Diethoxy(113C)methoxyethane, also known as Triethyl Orthoformate (Formyl-13C), is an organic compound with the molecular formula C5H12O2. It is characterized as a clear, colorless, and flammable liquid that is soluble in various organic solvents. This compound has garnered attention for its diverse applications in scientific research, particularly regarding its biological activity.

This compound belongs to the ether class of compounds. Ethers generally exhibit low boiling points relative to their molar mass, which can influence their behavior in biological systems. The compound's structure allows it to engage in hydrogen bonding with water molecules, impacting its solubility and interaction with biological membranes.

Biochemical Pathways:

Ethers can significantly alter the composition and metabolic activity of gastrointestinal microbiota, thereby influencing an individual's microbiome. This alteration can have downstream effects on various metabolic pathways, potentially affecting overall health and disease states.

Pharmacokinetics:

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its pharmacological potential. The compound's behavior in biological systems can vary based on environmental factors such as temperature and pH.

Biological Activity

Research indicates that this compound may have several biological activities:

- Enzyme Interaction: The compound is utilized in biochemical studies to investigate enzyme reactions. Its ability to modify enzyme activity can provide insights into metabolic pathways and potential therapeutic targets.

- Microbiome Modulation: As mentioned earlier, this compound can influence gut microbiota composition, which is increasingly recognized for its role in health and disease.

- Pharmaceutical Applications: The compound has applications in drug development, particularly in synthesizing new therapeutic agents. Its unique chemical properties make it a valuable reagent in organic synthesis.

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Uses | Biological Activity |

|---|---|---|---|

| Diethyl Ether | C4H10O | Solvent, anesthetic | Moderate (anesthetic effects) |

| Methoxyethane | C3H8O | Solvent | Limited |

| Dimethyl Ether | C2H6O | Refrigerant, propellant | Minimal |

| This compound | C5H12O2 | Solvent, reagent in organic synthesis | Significant (microbiome modulation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.